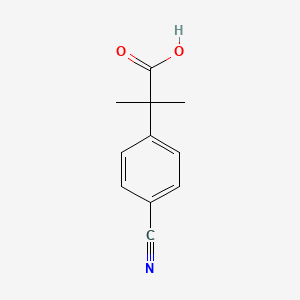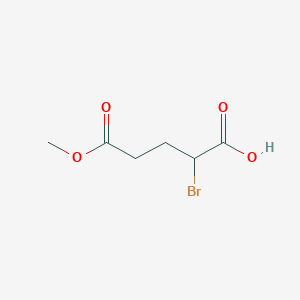
Acide 2-(4-cyanophényl)-2-méthylpropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)-2-methylpropanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . Cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular formula of 2-(4-Cyanophenyl)-2-methylpropanoic acid is C9H7NO2 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis
Cyanoacetohydrazides can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function. In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Cyanophenyl)-2-methylpropanoic acid is 161.16 g/mol . It is soluble in CHCl3, THF, dioxane .Applications De Recherche Scientifique
Synthèse Organique:
L'acide 4-cyanophénylacétique sert de matière première précieuse en synthèse organique. Les chercheurs l'utilisent pour créer des molécules plus complexes, telles que des produits pharmaceutiques, des produits agrochimiques et des produits chimiques de spécialité. Sa structure chimique polyvalente permet des modifications de groupes fonctionnels, ce qui en fait un élément essentiel des voies de synthèse .
Recherche Pharmaceutique:
Dans la découverte et le développement de médicaments, l'acide 4-cyanophénylacétique trouve des applications en tant qu'intermédiaire. Les scientifiques l'utilisent pour synthétiser des candidats médicaments potentiels ou pour modifier des composés existants. Sa présence dans la boîte à outils chimique permet la création de divers pharmacophores, aidant à la recherche de nouveaux agents thérapeutiques .
Produits Agrochimiques:
L'industrie agricole bénéficie de l'acide 4-cyanophénylacétique en raison de son rôle dans la synthèse des produits agrochimiques. Il contribue au développement d'herbicides, d'insecticides et de fongicides. Les chercheurs explorent ses dérivés pour améliorer la protection des cultures et améliorer la productivité agricole .
Matières Colorantes et Pigments:
En tant que précurseur dans la synthèse des colorants, l'acide 4-cyanophénylacétique joue un rôle crucial dans la production de composés colorés. En introduisant divers substituants, les chimistes créent des colorants et des pigments vibrants utilisés dans les textiles, l'impression et autres applications. Son groupe cyanophényle confère des propriétés colorantes aux produits finaux .
Réactions de Cyclisation Réductrice:
Des recherches récentes ont mis en évidence l'utilisation de l'acide 4-cyanophénylacétique dans les réactions de cyclisation réductrice. Par exemple, il peut subir une cyclisation réductrice pour former des 4-quinolones, une classe de composés hétérocycliques aux activités biologiques diverses. Ces réactions impliquent souvent des catalyseurs au palladium et des conditions réactionnelles spécifiques .
Intermédiaires Chimiques:
Au-delà de ses applications directes, l'acide 4-cyanophénylacétique sert d'intermédiaire dans diverses transformations chimiques. Les chimistes l'utilisent pour introduire des groupes cyano dans d'autres molécules, conduisant à la synthèse de structures plus complexes. Sa polyvalence permet une fonctionnalisation et une diversification supplémentaires des banques de produits chimiques .
Mécanisme D'action
Target of Action
It’s known that this compound can be used as a nitrile precursor in organic synthesis .
Mode of Action
The mode of action of 2-(4-Cyanophenyl)-2-methylpropanoic acid involves its use as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . This suggests that the compound interacts with its targets through chemical reactions facilitated by catalysts.
Biochemical Pathways
Its role as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines suggests that it may be involved in the formation of these heterocyclic compounds .
Result of Action
Its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines indicates that it contributes to the formation of these compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyanophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGHYKAYNGJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000804-51-2 |
Source


|
| Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)



![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)




![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)
